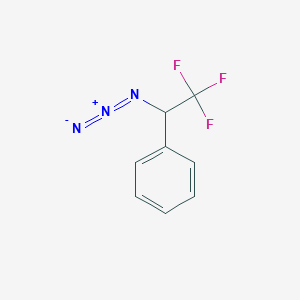

2,2,2-Trifluoro-1-phenylethyl azide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65874-91-1 |

|---|---|

Molecular Formula |

C8H6F3N3 |

Molecular Weight |

201.15 g/mol |

IUPAC Name |

(1-azido-2,2,2-trifluoroethyl)benzene |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)7(13-14-12)6-4-2-1-3-5-6/h1-5,7H |

InChI Key |

KHQYWNWEXJLQFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)N=[N+]=[N-] |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2,2,2 Trifluoro 1 Phenylethyl Azide and Chiral Analogues

Enantioselective and Diastereoselective Synthesis Approaches

The creation of a stereogenic center at the carbon bearing the azide (B81097) and phenyl groups is a key challenge in the synthesis of chiral 2,2,2-trifluoro-1-phenylethyl azide. Various strategies have been explored to control the stereochemical outcome of the azidation reaction, including the use of chiral catalysts, chiral auxiliaries, and biocatalytic methods.

Chiral Catalyst-Mediated Azidation Reactions

The direct enantioselective azidation of a suitable precursor, such as 2,2,2-trifluoro-1-phenylethanol, using a chiral catalyst offers an elegant and atom-economical route to the desired chiral azide. While specific examples for the direct catalytic asymmetric azidation of 2,2,2-trifluoro-1-phenylethanol are not extensively documented in publicly available literature, related transformations provide a strong basis for potential methodologies. For instance, the catalytic asymmetric benzylation of N-unprotected amino acid esters has been achieved using a ternary catalyst system, suggesting the feasibility of employing chiral catalysts to control stereochemistry at a benzylic position. nih.gov The development of catalytic systems for the asymmetric aziridination of alkenes with fluoroaryl azides using chiral cobalt(II) metalloradical catalysts also points towards the potential for catalytic enantioselective C-N bond formation in related systems. rsc.org

A plausible approach involves the use of chiral transition metal complexes, such as those based on rhodium or copper, in combination with an azide source to effect the stereoselective substitution of a leaving group on the benzylic carbon. The design of the chiral ligand is crucial for achieving high enantioselectivity.

Another potential catalytic route is the asymmetric hydrogenation of a precursor ketone. While this would yield the chiral alcohol, subsequent stereospecific conversion to the azide would be required. For example, the asymmetric hydrogenation of acetophenone (B1666503) has been studied with chiral ruthenium catalysts, achieving moderate enantiomeric excesses. rsc.orgmdpi.com

Auxiliary-Controlled Stereoselective Routes to Trifluoromethylated Azides

The use of chiral auxiliaries is a well-established strategy for controlling stereoselectivity in organic synthesis. sigmaaldrich.comresearchgate.net This approach involves the temporary attachment of a chiral molecule to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.

For the synthesis of chiral this compound, a common strategy involves the use of a chiral auxiliary to control the diastereoselective alkylation or acylation of a precursor molecule. Evans-type oxazolidinone auxiliaries are particularly effective for such transformations. williams.eduscielo.org.mx For example, an N-acyl oxazolidinone can be deprotonated to form a chiral enolate, which then reacts diastereoselectively with an electrophile. While direct azidation of such an enolate is not a standard procedure, this methodology can be used to set the stereocenter, which can then be carried through to the desired azide.

A more direct application of a chiral auxiliary would involve its attachment to a precursor of this compound, followed by a diastereoselective azidation step. Research on a 2-trifluoromethyl-2-methyl-4-phenyloxazolidine as a chiral auxiliary has shown high diastereoselectivity in enolate alkylation reactions, highlighting the potential of fluorine-containing auxiliaries in controlling stereochemistry. researchgate.net

The following table summarizes the application of chiral auxiliaries in related syntheses, which could be adapted for the preparation of chiral this compound.

| Chiral Auxiliary | Reaction Type | Substrate | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Evans Oxazolidinone | Alkylation | N-Acyl Oxazolidinone | High | williams.eduscielo.org.mx |

| 2-Trifluoromethyl-2-methyl-4-phenyloxazolidine | Enolate Alkylation | Amide Enolate | >98% de | researchgate.net |

Biocatalytic Pathways for Asymmetric Synthesis of Chiral Fluorinated Azides

Biocatalysis offers a powerful and environmentally friendly approach to the synthesis of chiral molecules, often providing high enantioselectivity under mild reaction conditions. magtech.com.cn For the preparation of chiral this compound, biocatalytic methods can be employed to generate the chiral precursor, 2,2,2-trifluoro-1-phenylethylamine (B3024361), which can then be converted to the azide.

One notable biocatalytic method is the enzymatic resolution of racemic 2,2,2-trifluoro-1-phenylethylamine or its derivatives. For instance, Pseudomonas fluorescens lipase (B570770) has been used for the enantioselective alcoholysis of the corresponding chloroacetamide derivative, providing a route to the optically active amine. nih.govresearchgate.net

Directed evolution of enzymes has also emerged as a powerful tool for creating biocatalysts for the synthesis of novel chiral fluorinated compounds. nih.govacs.orgnih.gov While a direct biocatalytic azidation to form this compound has not been specifically reported, the development of enzymes for other challenging transformations involving fluorinated substrates suggests this is a promising area for future research. For example, a biocatalytic platform for the synthesis of chiral α-trifluoromethylated organoborons has been developed through directed evolution of a cytochrome c from Rhodothermus marinus. nih.govacs.orgnih.gov

The following table provides an overview of biocatalytic approaches relevant to the synthesis of the chiral precursor to this compound.

| Enzyme/Organism | Reaction Type | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Pseudomonas fluorescens lipase | Enzymatic Resolution (Alcoholysis) | Racemic N-(2,2,2-trifluoro-1-phenylethyl)chloroacetamide | Enantioenriched 2,2,2-trifluoro-1-phenylethylamine | Effective resolution of the racemic amine precursor. | nih.govresearchgate.net |

| Engineered Cytochrome c (Rhodothermus marinus) | Carbene B-H Insertion | Trifluorodiazo alkanes and boranes | Chiral α-trifluoromethylated organoborons | Demonstrates the potential of directed evolution for creating enzymes for novel fluorinated compound synthesis. | nih.govacs.orgnih.gov |

Regioselective Synthesis via Advanced Functional Group Interconversions

Regioselective synthesis is crucial when multiple reactive sites are present in a molecule. In the context of this compound, regioselectivity would be a key consideration in reactions involving unsymmetrical precursors. For example, the ring-opening of a trifluoromethyl-substituted styrene (B11656) oxide with an azide nucleophile would need to proceed with high regioselectivity to favor the formation of the desired 1-azido-2-hydroxy isomer, which could then be converted to the target azide.

While specific studies on the regioselective synthesis of this compound are limited, general principles of regiocontrol in similar reactions can be applied. The electronic and steric effects of the trifluoromethyl group are expected to play a significant role in directing the nucleophilic attack of the azide ion. The development of methods for the regioselective synthesis of multisubstituted 1,2,3-triazoles from β-carbonyl phosphonates and azides demonstrates the level of control that can be achieved in related cyclization reactions. nih.gov Similarly, the regioselective synthesis of furoxan derivatives via eliminative azide-olefin cycloaddition highlights strategies for controlling the outcome of reactions involving azides. nih.gov

Sustainable and Green Chemistry Approaches in Azide Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. wordpress.com In the synthesis of this compound, several green chemistry approaches can be considered to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Atom-Economical and Solvent-Free Methodologies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. tongji.edu.cnprimescholars.com Reactions with high atom economy are desirable as they generate minimal waste. Direct azidation reactions, where an azide group is introduced in a single step, are generally more atom-economical than multi-step sequences.

Solvent-free reactions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. organic-chemistry.org While a specific solvent-free synthesis of this compound has not been reported, the development of solvent-free methods for the synthesis of other organic azides suggests the feasibility of this approach. For example, the one-pot synthesis of dithiocarbamates under solvent-free conditions demonstrates the potential for conducting reactions without a solvent medium. organic-chemistry.org The use of 2,2,2-trifluoroethanol (B45653) as a green solvent in organic synthesis is also a noteworthy development, as it can promote reactions and is considered environmentally friendlier than many traditional solvents. researchgate.net

The following table outlines general green chemistry approaches that could be applied to the synthesis of this compound.

| Green Chemistry Approach | Description | Potential Application | Reference |

|---|---|---|---|

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Direct azidation of a precursor alcohol or halide. | tongji.edu.cnprimescholars.com |

| Solvent-Free Synthesis | Conducting reactions without a solvent. | Ball-milling or neat reaction of precursors. | organic-chemistry.org |

| Use of Greener Solvents | Employing environmentally benign solvents like water or 2,2,2-trifluoroethanol. | Performing the azidation reaction in a green solvent. | researchgate.net |

| Biocatalysis | Using enzymes or whole organisms as catalysts. | Enantioselective synthesis of a chiral precursor. | magtech.com.cn |

Photocatalytic and Electrocatalytic Synthesis of Trifluoromethylated Azides

The direct introduction of an azide group to a trifluoromethylated scaffold can be efficiently achieved through photocatalytic and electrocatalytic pathways. These methods leverage the generation of highly reactive intermediates to facilitate the desired bond formation.

Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a prominent strategy for the synthesis of trifluoromethylated azides. These reactions typically involve the generation of a trifluoromethyl radical or an azide radical, which then engages with a suitable substrate.

One common approach is the hydroazidation of trifluoromethyl alkenes. For instance, the use of an organic photoredox catalyst can enable the reaction between a trifluoromethyl-substituted styrene and an azide source, such as trimethylsilyl (B98337) azide (TMSN₃), to yield the corresponding β-trifluoromethylated azide. The reaction often proceeds with high regioselectivity under mild conditions.

Another strategy involves the photocatalytic azidoarylation of alkenes. In this process, a photocatalyst, often a copper(I) or iridium(I) complex, is excited by visible light. The excited photocatalyst can then initiate a single-electron transfer (SET) process, leading to the formation of an aryl radical and a copper(II)-azide complex. The aryl radical adds to an alkene, and the resulting radical intermediate is trapped by the azide, furnishing the trifluoromethylated azide product. The use of chiral ligands can, in some cases, induce enantioselectivity in the final product.

The general mechanism for the photocatalytic azidation of an α-trifluoromethylstyrene can be conceptualized as follows:

Excitation of the photocatalyst (PC) by visible light to its excited state (PC*).

Single-electron transfer (SET) from the excited photocatalyst to the trifluoromethylated styrene, generating a radical anion, or to an azide source, generating an azide radical.

Reaction of the generated radical species with the other reaction components to form the desired product.

Regeneration of the photocatalyst to complete the catalytic cycle.

Below is a representative data table for the photocatalytic synthesis of β-trifluoromethylated azides from α-trifluoromethylstyrenes.

| Entry | Photocatalyst | Azide Source | Solvent | Light Source | Time (h) | Yield (%) |

| 1 | fac-[Ir(ppy)₃] | TMSN₃ | CH₃CN | Blue LEDs | 12 | 85 |

| 2 | Ru(bpy)₃Cl₂ | NaN₃ | DMF | White LEDs | 24 | 78 |

| 3 | Eosin Y | TMSN₃ | DMSO | Green LEDs | 18 | 92 |

| 4 | [Cu(dap)₂]Cl | NaN₃ | CH₃OH | Blue LEDs | 16 | 81 |

Electrocatalytic Synthesis

Electrocatalysis provides an alternative reagent-free method for the synthesis of trifluoromethylated azides. These reactions utilize an electric current to drive the oxidation or reduction of substrates, leading to the formation of reactive intermediates.

The electrochemical azidation of styrenes has been demonstrated, and this methodology can be extended to their trifluoromethylated analogues. In a typical setup, an undivided cell with graphite (B72142) or platinum electrodes is used. The reaction proceeds through the anodic oxidation of the azide source (e.g., sodium azide) to generate the highly reactive azide radical. This radical then adds to the double bond of the trifluoromethylated styrene. The resulting radical intermediate can be further oxidized at the anode and subsequently quenched to afford the desired product.

For the synthesis of chiral analogues, the use of a chiral supporting electrolyte or a chiral modifier on the electrode surface could potentially induce enantioselectivity, although this remains a developing area of research.

A plausible electrochemical synthesis of this compound could involve the following steps:

Anodic oxidation of an azide salt to generate the azide radical.

Addition of the azide radical to α-(trifluoromethyl)styrene.

Further electrochemical steps to yield the final product.

Challenges in the electrocatalytic approach include controlling the regioselectivity and preventing over-oxidation of the product.

Process Optimization and Scale-Up Considerations in Industrial Synthesis

The transition from a laboratory-scale synthesis to an industrial-scale process for this compound and its chiral analogues requires careful consideration of several factors to ensure safety, efficiency, and economic viability.

Process Optimization

Key parameters that require optimization include:

Catalyst Loading: Minimizing the amount of expensive photocatalyst or electrocatalyst without compromising reaction efficiency is crucial for cost-effectiveness.

Reaction Concentration: Higher concentrations are generally preferred for industrial processes to maximize reactor throughput, but this can sometimes lead to side reactions or issues with solubility and mixing.

Solvent Selection: The choice of solvent should consider not only its effect on the reaction but also its cost, environmental impact, and ease of removal and recycling.

Temperature and Pressure: While many photocatalytic and electrocatalytic reactions are conducted at ambient temperature and pressure, optimization of these parameters can improve reaction rates and selectivity.

Work-up and Purification: Developing a simple and efficient work-up and purification protocol is essential for isolating the product in high purity and minimizing waste generation. The use of crystallization-induced dynamic resolution for chiral products can be a highly effective strategy.

Scale-Up Considerations

Scaling up the synthesis of this compound presents unique challenges:

Safety: Organic azides are potentially explosive and must be handled with extreme care. A thorough thermal hazard assessment is necessary to understand the decomposition profile of the azide product and any intermediates. The use of continuous flow reactors can significantly mitigate the risks associated with handling large quantities of energetic compounds by minimizing the reaction volume at any given time.

Reactor Design: For photocatalytic reactions, ensuring uniform light distribution throughout the reaction mixture becomes challenging on a larger scale. Specialized photoreactors, such as those with internal light sources or thin-film designs, are often required. For electrocatalytic processes, maintaining efficient mass transport and current distribution is critical.

Heat Transfer: Exothermic reactions can lead to localized hotspots in large reactors, potentially causing side reactions or thermal runaway. Efficient heat exchange systems are essential for maintaining temperature control.

Mixing: Homogeneous mixing of reactants and catalysts is vital for consistent reaction performance. The choice of impeller design and agitation speed needs to be carefully considered based on the reactor geometry and reaction kinetics.

Downstream Processing: The isolation and purification of the final product on a large scale may require different techniques than those used in the laboratory. Continuous crystallization and filtration can offer advantages in terms of efficiency and consistency.

For the industrial synthesis of chiral analogues, the choice between asymmetric catalysis and resolution of a racemic mixture is a key decision. While asymmetric catalysis is often more atom-economical, resolution may be simpler to implement initially. The cost and availability of the chiral catalyst or resolving agent are major factors in this decision.

Mechanistic Investigations of 2,2,2 Trifluoro 1 Phenylethyl Azide Reactivity

Cycloaddition Reactions of the Azide (B81097) Moiety

The azide group in 2,2,2-trifluoro-1-phenylethyl azide serves as a 1,3-dipole, readily participating in [3+2] cycloaddition reactions with various dipolarophiles. These reactions are fundamental in constructing five-membered heterocyclic rings, particularly triazoles.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency, regioselectivity, and broad functional group tolerance. nih.govorganic-chemistry.org The reaction between this compound and a terminal alkyne proceeds to form a 1,4-disubstituted 1,2,3-triazole. The presence of the electron-withdrawing trifluoromethyl group can influence the reaction kinetics.

The catalytic cycle of CuAAC is initiated by the coordination of the copper(I) catalyst to the terminal alkyne. This coordination significantly increases the acidity of the terminal alkyne proton, facilitating the formation of a copper acetylide intermediate. acs.orgresearchgate.net The azide then coordinates to the copper acetylide, forming a six-membered copper-containing intermediate. organic-chemistry.org This intermediate subsequently undergoes ring contraction and protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. organic-chemistry.org The reaction is highly exothermic, with a significant release of energy (200-270 kJ/mol) due to the formation of the stable aromatic triazole ring. researchgate.net

The rate of the CuAAC reaction can be influenced by several factors, including the choice of copper source, ligands, and solvent. While various copper(I) sources can be used, in situ reduction of copper(II) salts, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, is a common and effective method. wikipedia.org Ligands can accelerate the reaction and improve the solubility of the copper catalyst. nih.gov The reaction is robust and can be performed in a variety of solvents, including aqueous media, which is advantageous for bioconjugation applications. nih.gov

Table 1: Key Features of the CuAAC Reaction

| Feature | Description |

| Reactants | This compound and a terminal alkyne |

| Catalyst | Copper(I) species |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Mechanism | Stepwise, involving a copper acetylide intermediate |

| Regioselectivity | High, favoring the 1,4-isomer |

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative to CuAAC, which is particularly valuable in biological systems where copper toxicity is a concern. magtech.com.cnnih.gov This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts spontaneously with an azide under physiological conditions. nih.gov The driving force for SPAAC is the relief of ring strain in the cycloalkyne upon cycloaddition.

The reactivity of the cycloalkyne is a key factor in the rate of SPAAC. The design of more stable and highly reactive cycloalkynes is an active area of research. magtech.com.cn Secondary interactions within the reactants can also enhance the reaction rate and control regioselectivity. rsc.orgchemrxiv.org SPAAC has found widespread application in polymer chemistry for decorating, linking, and crosslinking polymer chains, as well as in the synthesis of complex polymeric structures. nih.gov

Table 2: Comparison of CuAAC and SPAAC

| Feature | CuAAC | SPAAC |

| Catalyst | Copper(I) | None (metal-free) |

| Alkyne | Terminal Alkyne | Strained Cycloalkyne |

| Conditions | Mild, often aqueous | Physiological conditions |

| Applications | Broad, including materials science and bioconjugation | Primarily in bioorthogonal chemistry and polymer synthesis |

Beyond the well-established CuAAC and SPAAC, the azide moiety of this compound can participate in other [3+2] cycloaddition reactions. The classic Huisgen 1,3-dipolar cycloaddition, which is the thermal reaction between an azide and an alkyne, typically requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a pathway to the 1,5-disubstituted 1,2,3-triazole regioisomer, complementing the 1,4-selectivity of CuAAC. wikipedia.org Unlike CuAAC, RuAAC can also be used with internal alkynes to produce fully substituted triazoles. organic-chemistry.org The proposed mechanism for RuAAC involves the formation of a ruthenium-containing metallacycle. wikipedia.org Other metal-catalyzed cycloadditions, such as those using silver catalysts, have also been explored. wikipedia.org Furthermore, reactions with other dipolarophiles, such as alkenes, are possible, although they are often less facile than with alkynes. wikipedia.org

Schmidt Rearrangement and Related Acid-Catalyzed Transformations

Under acidic conditions, azides can undergo the Schmidt reaction, a rearrangement that converts carbonyl compounds to amines or amides. organic-chemistry.orgwikipedia.org The reaction of an azide with a ketone, for instance, proceeds through the formation of an azidohydrin intermediate, which then rearranges to an amide. organic-chemistry.orglibretexts.org

The Schmidt reaction and related rearrangements, such as the Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide, can have significant stereochemical implications. wikipedia.orgrscf.ru The migrating group in these rearrangements generally retains its stereochemistry. This stereospecificity is a valuable tool in asymmetric synthesis. In the context of this compound, acid-catalyzed transformations could potentially involve the migration of the trifluoro-1-phenylethyl group, and the stereochemical outcome at the chiral center would be of critical interest. The mechanism often involves a concerted process where the migrating group moves as a nitrogen molecule is expelled. youtube.com

Chemoselective Reduction Pathways and Amination Strategies

The azide group is readily reduced to a primary amine. The chemoselective reduction of the azide in this compound in the presence of other reducible functional groups is a key transformation. Various reagents and methods have been developed for the selective reduction of azides. For instance, certain metal triflates in the presence of sodium iodide have been shown to chemoselectively reduce aromatic azides over aliphatic azides. researchgate.net The reduction of azides is a fundamental step in many synthetic sequences, providing access to chiral amines.

The resulting amine from the reduction of this compound can be a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Amination strategies, which involve the introduction of an amino group into a molecule, are a broad and important class of reactions in organic synthesis. iu.edu The reduction of azides is one such strategy. In some contexts, the azide moiety itself can be unstable under physiological conditions and can be reduced to the corresponding amine. nih.gov

Reduction for Direct Access to Chiral Fluorinated Amines

The reduction of azides to primary amines is a fundamental and widely utilized transformation in organic synthesis. For this compound, this reaction provides a direct route to 2,2,2-Trifluoro-1-phenylethylamine (B3024361), a valuable chiral building block. Several methods are effective for this conversion, with the Staudinger reduction being a particularly mild and high-yielding option. organic-chemistry.org

The Staudinger reduction involves a two-step process initiated by the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618). wikipedia.org The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide group. wikipedia.orgalfa-chemistry.com This addition forms a phosphazide (B1677712) intermediate, which is generally unstable. organic-chemistry.org The phosphazide then undergoes a cyclization to a four-membered ring transition state, subsequently extruding diatomic nitrogen (N₂) to form an iminophosphorane (also known as an aza-ylide). wikipedia.orgalfa-chemistry.com This iminophosphorane is a stable intermediate that can often be isolated. alfa-chemistry.com In the final step, aqueous workup facilitates the hydrolysis of the iminophosphorane to yield the primary amine and a phosphine oxide byproduct, such as the highly stable triphenylphosphine oxide. organic-chemistry.orgwikipedia.org The formation of the strong phosphorus-oxygen double bond is a major thermodynamic driving force for the reaction. nih.gov

While catalytic hydrogenation is another common method for azide reduction, the Staudinger reaction's mild conditions make it compatible with a wide range of functional groups, avoiding the need for high pressures or reactive metal catalysts. organic-chemistry.org The reaction proceeds rapidly and often in quantitative yield, with few structural limitations on the azide. alfa-chemistry.com

Table 1: Common Reagents for Azide Reduction

| Reduction Method | Reagent(s) | Byproduct(s) | Key Features |

|---|---|---|---|

| Staudinger Reduction | 1. Triphenylphosphine (PPh₃) 2. Water (H₂O) | Triphenylphosphine oxide (Ph₃P=O), Nitrogen (N₂) | Very mild conditions, high functional group tolerance. organic-chemistry.orgwikipedia.org |

| Catalytic Hydrogenation | Hydrogen gas (H₂), Palladium on Carbon (Pd/C) | Nitrogen (N₂) | Effective but may reduce other functional groups. |

| Photocatalytic Reduction | Visible light, photocatalyst (e.g., Ru(bpy)₃]²⁺), Hantzsch ester | Oxidized Hantzsch ester, Nitrogen (N₂) | Uses visible light as an energy source. researchgate.net |

Radical and Carbene Generation from Azide Decomposition

Organic azides are well-known precursors to highly reactive intermediates upon thermal or photochemical decomposition. wikipedia.org The decomposition of this compound is expected to proceed through the loss of dinitrogen (N₂) to generate a high-energy nitrene intermediate, 2,2,2-trifluoro-1-phenylethylnitrene. This species is electron-deficient and highly reactive.

The decomposition process is the foundational step, leading to the formation of the nitrene. wikipedia.org This intermediate is a neutral, monovalent nitrogen species with six valence electrons, making it analogous to a carbene. The subsequent reactions are dictated by the chemistry of this transient species.

Mechanistic Insights into Nitrene Formation and Reactivity

The decomposition of an organic azide like this compound initially produces a singlet nitrene, which exists as two spin-paired electrons. acs.org This singlet nitrene is typically very short-lived and can undergo several transformations. It can relax to the more stable triplet state, where the two electrons are unpaired. acs.org The presence of fluorine atoms can influence the lifetime and reactivity of the nitrene. For instance, photolysis of tetrafluorinated aryl azides has been shown to produce singlet nitrenes with lifetimes long enough to be intercepted by various reagents. acs.org

The reactivity of the generated 2,2,2-trifluoro-1-phenylethylnitrene is diverse and depends on its spin state and the reaction environment.

Singlet Nitrene Reactivity : Singlet nitrenes can undergo stereospecific C-H bond insertion reactions. In the context of 2,2,2-trifluoro-1-phenylethylnitrene, intramolecular insertion into the C-H bonds of the phenyl ring could lead to the formation of fused heterocyclic systems. It can also react with various nucleophiles. acs.org

Triplet Nitrene Reactivity : Triplet nitrenes behave like diradicals and typically undergo non-stereospecific reactions, such as hydrogen atom abstraction. acs.org The selective generation of triplet nitrenes can be achieved using photosensitizers, which allows for specific reactions like the aziridination of olefins. nih.gov

Rearrangement : The nitrene can also undergo rearrangement. A potential pathway for 2,2,2-trifluoro-1-phenylethylnitrene is a 1,2-hydride shift, which would lead to the formation of an imine.

Table 2: Potential Reaction Pathways of 2,2,2-Trifluoro-1-phenylethylnitrene

| Reactant/Condition | Intermediate | Reaction Type | Potential Product(s) |

|---|---|---|---|

| Inert Solvent (Photolysis/Thermolysis) | Singlet/Triplet Nitrene | Intramolecular C-H Insertion | Dihydroazepine derivatives |

| Inert Solvent (Photolysis/Thermolysis) | Singlet/Triplet Nitrene | 1,2-Hydride Shift | 1-Phenyl-2,2,2-trifluoroethanimine |

| Olefin (e.g., Cyclohexene) with Photosensitizer | Triplet Nitrene | Aziridination | Corresponding aziridine |

Applications of 2,2,2 Trifluoro 1 Phenylethyl Azide in Advanced Organic Synthesis

Construction of Trifluoromethylated Heterocyclic Compounds

The azide (B81097) group in 2,2,2-trifluoro-1-phenylethyl azide serves as a key functional handle for the synthesis of various nitrogen-containing heterocyclic compounds. The strong electron-withdrawing nature of the trifluoromethyl group often influences the regioselectivity and reactivity of these cyclization reactions.

Synthesis of Fluorinated Triazoles, Tetrazoles, and Oxazoles

Organic azides are fundamental precursors for the synthesis of 1,2,3-triazoles through Huisgen 1,3-dipolar cycloaddition reactions with alkynes. nih.govnih.gov This "click chemistry" approach is widely utilized for its high efficiency and functional group tolerance. nih.gov this compound can react with various alkynes to produce trifluoromethyl-substituted triazoles. The reaction is often catalyzed by copper(I) species. nih.gov

Similarly, tetrazoles, another important class of heterocycles, can be synthesized from nitriles and an azide source. While direct use of this compound in this context is less commonly reported, the general principle involves the [3+2] cycloaddition of an azide with a nitrile. mit.edu

The synthesis of trifluoromethylated oxazoles can be achieved through various routes, often involving the cyclization of precursors containing the trifluoromethyl group. researchgate.netnih.gov While not a direct reactant, the structural motif of this compound is relevant to the broader field of synthesizing such fluorinated heterocycles.

Incorporation into Complex Molecular Architectures and Biomolecules

The introduction of trifluoromethyl groups into biologically active molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity. rsc.org this compound serves as a building block for incorporating the trifluoromethylphenyl ethyl moiety into larger, more complex structures.

Synthesis of Fluorinated Amino Acids and Peptidomimetics

Fluorinated amino acids are crucial components in the design of peptides with enhanced properties. rsc.orgresearchgate.net The azide group of this compound can be reduced to an amine, providing a direct route to the corresponding trifluoromethylated phenylethylamine. This amine can then be incorporated into peptide chains. The development of synthetic routes to access fluorinated amino acids is an active area of research. rsc.orgresearchgate.netnih.gov

Peptidomimetics are compounds that mimic the structure and function of peptides. The trifluoromethylphenyl ethyl scaffold derived from this compound can be used to construct peptidomimetics with improved pharmacological profiles. google.com

Strategic Building Block in Natural Product Synthesis

The synthesis of complex natural products often relies on the use of versatile building blocks. nih.govnih.govresearchgate.netuni-konstanz.de The trifluoromethylphenyl ethyl group can be a key structural element in the total synthesis of certain fluorinated natural products or their analogues. The azide functionality allows for its conjugation to other molecular fragments through various chemical transformations. rsc.orgnih.gov

Precursor for Chiral Trifluoromethylated Amines and Their Derivatives

Chiral amines are essential in asymmetric synthesis and are prevalent in many pharmaceuticals. The reduction of the azide in this compound yields 2,2,2-trifluoro-1-phenylethylamine (B3024361). researchgate.net Enantiomerically pure forms of this amine can be obtained through various methods, including enzymatic resolution. researchgate.net These chiral amines are valuable precursors for the synthesis of a wide range of chiral derivatives. researchgate.netacs.org

Contributions to Fluorinated Radiopharmaceutical Precursors

The development of fluorinated radiopharmaceuticals, particularly those containing fluorine-18, is of great importance for positron emission tomography (PET). The synthesis of these imaging agents often requires precursors that can be readily labeled with ¹⁸F. While direct applications of this compound in this area are not extensively documented, its derivatives containing a suitable leaving group in place of the azide could potentially serve as precursors for ¹⁸F-labeling. The trifluoromethyl group itself is a stable structural motif in many radiopharmaceuticals.

Derivatization Strategies and Functional Group Transformations Involving 2,2,2 Trifluoro 1 Phenylethyl Azide

Transition Metal-Catalyzed Cross-Coupling Reactions at the Azide (B81097) or Phenylethyl Moiety

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov For 2,2,2-trifluoro-1-phenylethyl azide, these reactions could theoretically be applied to either the azide functionality or the phenylethyl core.

While specific examples of transition metal-catalyzed cross-coupling reactions involving the azide group of this compound are not extensively documented in the literature, the reactivity of organic azides in such transformations is an area of growing interest. Generally, the azide group can participate in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Although not a traditional cross-coupling reaction, it represents a powerful transition metal-mediated transformation of the azide.

More classical cross-coupling reactions could be envisioned on the phenyl ring of the molecule. If the phenyl ring were functionalized with a halide (e.g., bromo or iodo), it would become a suitable substrate for a variety of palladium-, nickel-, or copper-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents onto the aromatic core, further diversifying the molecular scaffold.

| Coupling Reaction | Catalyst System (Representative) | Substrate Moiety | Potential Product |

| Suzuki Coupling | Pd(PPh₃)₄, base | Aryl-Halide | Aryl-Aryl |

| Heck Coupling | Pd(OAc)₂, PPh₃, base | Aryl-Halide | Aryl-Alkene |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, base | Aryl-Halide | Aryl-Alkyne |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, ligand, base | Aryl-Halide | Aryl-Amine |

Table 1: Representative Transition Metal-Catalyzed Cross-Coupling Reactions Potentially Applicable to a Halogenated Derivative of this compound.

Functionalization via C-H Activation Methodologies Adjacent to the Azide or Trifluoromethyl Group

Direct C-H activation has emerged as a powerful tool for the functionalization of organic molecules, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org For this compound, C-H activation could theoretically be directed to the phenyl ring or potentially to the benzylic position.

Research into the C-H functionalization of arenes with related trifluoroethyl α-aryl-α-diazoesters has demonstrated the feasibility of highly para-selective C-H alkylation of unactivated benzene (B151609) derivatives. nih.gov This suggests that the electronic properties of the trifluoroethyl group can influence the regioselectivity of such transformations. In the case of this compound, a similar directing effect could be anticipated, favoring functionalization at the para-position of the phenyl ring.

Ruthenium(II)-catalyzed ortho-amidation of 2-aryl benzothiazoles using acyl azides has been reported, showcasing the utility of a directing group to achieve regioselective C-H amination. acs.org While this compound itself lacks a strong directing group, this precedent highlights the potential for developing catalytic systems that could enable C-H functionalization of its phenyl ring.

| C-H Activation Approach | Catalyst (Representative) | Target C-H Bond | Potential Transformation |

| Friedel-Crafts-type Alkylation | Gold(I) complex | Aromatic C-H | Alkylation of the phenyl ring |

| Directed C-H Amination | Ruthenium(II) complex | Ortho-Aromatic C-H | Introduction of an amino group |

| Radical-based C-H Functionalization | Peroxide initiator | Benzylic C-H | Introduction of various functional groups |

Table 2: Potential C-H Activation Strategies for the Functionalization of this compound.

Stereocontrolled Modifications at the Chiral Center

The presence of a stereogenic center in this compound makes stereocontrolled modifications a crucial aspect of its synthetic utility. Maintaining or inverting the stereochemistry at this center during a transformation is a key challenge.

While specific examples of stereocontrolled modifications directly on this compound are scarce, general principles of stereoselective synthesis can be applied. For instance, nucleophilic substitution at the benzylic position, if the azide were to be converted to a suitable leaving group, would likely proceed with inversion of configuration (SN2 mechanism) or racemization (SN1 mechanism), depending on the reaction conditions and the stability of the resulting carbocation. The electron-withdrawing trifluoromethyl group would destabilize an adjacent carbocation, potentially favoring an SN2 pathway.

Enzymatic resolutions have been successfully employed for the kinetic resolution of the corresponding amine, 2,2,2-trifluoro-1-phenylethylamine (B3024361), indicating that biocatalytic methods could be a viable strategy for accessing enantiomerically pure derivatives. Furthermore, the development of chiral catalysts for reactions at or adjacent to the stereocenter could enable the synthesis of specific diastereomers if a new stereocenter is introduced. The principles of orientational chirality, where remote functional groups influence the rotational barriers around a C(sp²)-C(sp³) bond, could also be relevant in designing stereoselective transformations for this molecule. nih.gov

| Modification Type | Approach | Expected Stereochemical Outcome |

| Nucleophilic Substitution (on a derivative) | SN2 conditions | Inversion of configuration |

| Nucleophilic Substitution (on a derivative) | SN1 conditions | Racemization |

| Enzymatic Reaction | Kinetic resolution | Separation of enantiomers |

| Asymmetric Catalysis | Chiral catalyst | Diastereoselective functionalization |

Table 4: Conceptual Stereocontrolled Modifications Relevant to this compound.

Advanced Spectroscopic and Spectrometric Characterization in Mechanistic Elucidation

In-Situ Spectroscopic Monitoring for Reaction Kinetics and Intermediate Detec-tion (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly well-suited for the in-situ study of reactions involving 2,2,2-trifluoro-1-phenylethyl azide (B81097). For instance, the progress of reactions can be monitored by ¹H NMR by observing the disappearance of the signal corresponding to the methine proton adjacent to the azide group. Concurrently, the emergence of new signals provides structural information about the products being formed.

Due to the presence of the trifluoromethyl group, ¹⁹F NMR spectroscopy offers a highly sensitive and clean spectroscopic handle to follow the reaction progress. The ¹⁹F NMR signal of the starting azide will have a characteristic chemical shift, and its decay can be precisely monitored to establish reaction kinetics. The appearance of new ¹⁹F signals can signify the formation of intermediates and final products, with their chemical shifts providing clues about their electronic environment.

Infrared (IR) spectroscopy is another powerful tool for in-situ monitoring. The azide functional group exhibits a strong and characteristic asymmetric stretching vibration, typically appearing in the spectral region of 2100-2125 cm⁻¹. The intensity of this band is directly proportional to the concentration of the azide. By monitoring the decrease in the intensity of this absorption band over time, one can readily determine the rate of consumption of 2,2,2-trifluoro-1-phenylethyl azide.

| Technique | Monitored Species | Key Spectroscopic Handle | Application in Mechanistic Studies |

| ¹H NMR | This compound & Products | Methine proton (CH-N₃) signal | Monitoring reactant decay and product formation |

| ¹⁹F NMR | This compound & Products | Trifluoromethyl (CF₃) group signal | Highly sensitive probe for kinetic analysis |

| IR | This compound | Azide (N₃) asymmetric stretch (~2100 cm⁻¹) | Real-time tracking of azide consumption |

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for piecing together the mechanistic puzzle of complex chemical transformations. By providing highly accurate mass measurements, HRMS allows for the unequivocal determination of the elemental composition of reactants, intermediates, and products.

In the context of reactions with this compound, HRMS can be employed to detect and characterize proposed reaction intermediates. For example, in metal-catalyzed reactions, it may be possible to observe transient organometallic species where the azide is coordinated to the metal center. The precise mass-to-charge ratio obtained from HRMS can confirm the identity of such species, lending strong support to a proposed mechanistic pathway. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment ions of interest. The fragmentation pattern can provide valuable structural information, helping to distinguish between different isomeric possibilities and to understand the connectivity of atoms within a molecule.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determina-tion and Stereochemical Assignment

Given that this compound is a chiral molecule, the stereochemical outcome of its reactions is of paramount importance, particularly in the synthesis of enantiomerically enriched compounds. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the enantiomeric excess (ee) and assigning the absolute configuration of chiral products.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer, and the magnitude of the CD signal is proportional to the enantiomeric excess of the sample. By comparing the CD spectrum of a reaction product to that of a known standard, the ee can be accurately determined. The sign of the Cotton effects in the CD spectrum can also be used, often in conjunction with quantum chemical calculations, to assign the absolute configuration of the newly formed stereocenter.

Optical Rotatory Dispersion (ORD) spectroscopy, which measures the change in the angle of optical rotation as a function of the wavelength of light, provides complementary information. The shape of the ORD curve is characteristic of a particular enantiomer and can be used to assess enantiomeric purity and to determine the absolute configuration by comparison with known compounds.

| Technique | Application | Information Gained |

| Circular Dichroism (CD) | Enantiomeric excess determination | Magnitude of CD signal |

| Stereochemical assignment | Sign of Cotton effects | |

| Optical Rotatory Dispersion (ORD) | Enantiomeric purity assessment | Shape of the ORD curve |

| Stereochemical assignment | Comparison with known standards |

Computational and Theoretical Chemistry Studies of 2,2,2 Trifluoro 1 Phenylethyl Azide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic reactivity of a molecule. For 2,2,2-trifluoro-1-phenylethyl azide (B81097), such calculations would elucidate the influence of the trifluoromethyl and phenyl groups on the azido (B1232118) moiety.

The electronic structure of phenylazide and its derivatives has been a subject of molecular orbital calculations. dtic.mil These studies have investigated electron density, bond order, and atomic distances for different conformations of the azide group. dtic.mil In the case of 2,2,2-trifluoro-1-phenylethyl azide, the highly electronegative trifluoromethyl group is expected to significantly influence the electron distribution. This electron-withdrawing group would likely impact the stability and reactivity of the molecule.

Computational studies on substituted phenylcarbenes, which can be formed from the corresponding azides, have shown that substituents on the aromatic ring can have a large effect on the singlet-triplet splitting. nih.gov For instance, a p-aminophenylcarbene has a predicted singlet-triplet splitting that is significantly smaller than that of the parent phenylcarbene. nih.gov This suggests that the electronic nature of the substituent plays a crucial role in determining the properties of the resulting species.

The reactivity of aryl azides has been explored using conceptual density functional theory (DFT), with descriptors such as chemical hardness, electronic chemical potential, and global and local electrophilicity indices used to predict reactivity and regioselectivity in cycloaddition reactions. researchgate.net For this compound, similar calculations would be invaluable in predicting its behavior in various chemical transformations. The presence of the trifluoromethyl group is anticipated to enhance the electrophilic character of the azide.

Molecular Dynamics Simulations of Reaction Pathways and Conformational Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules at an atomic level, including reaction pathways and conformational flexibility. nih.gov While specific MD studies on this compound are not documented, research on related organic azides and other flexible molecules offers a methodological framework.

MD simulations have been successfully employed to study the structure and dynamics of organic molecular crystals, revealing processes such as molecular reorientations and internal rotations. researchgate.net For this compound, MD simulations could be used to explore the conformational landscape, particularly the rotational barriers around the C-C and C-N bonds, and the preferred orientations of the phenyl, trifluoromethyl, and azido groups. The development of force field parameters for the azido group has been a critical step in enabling such simulations. nih.gov

Excited-state molecular dynamics simulations of photoexcited phenyl azide have been performed to analyze the electronic and nuclear degrees of freedom that contribute to its dissociation into phenyl nitrene and molecular nitrogen. nih.gov These simulations have revealed that the N-N bond separation is accompanied by synchronous changes in the N-N-N bond angle. nih.gov A similar approach for this compound would be crucial for understanding its photochemistry and the formation of the corresponding nitrene.

Furthermore, ab initio molecular dynamics (AIMD) simulations have been used to study the mechanism of azidoarylation of alkenes. acs.orgacs.org These simulations can trace the reaction pathways and identify key intermediates and transition states, providing a detailed picture of the reaction dynamics. acs.orgacs.org

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational methods are powerful tools for predicting spectroscopic signatures and performing conformational analysis, which are essential for characterizing new compounds.

The vibrational spectra of aryl azides have been studied using DFT calculations, which have been instrumental in understanding complex absorption profiles arising from Fermi resonances. chemrxiv.orgacs.org The azide asymmetric stretch is a strong infrared absorber, making it a useful vibrational probe. chemrxiv.orgacs.org For this compound, DFT calculations could predict its infrared and Raman spectra, aiding in its experimental identification and the analysis of its vibrational modes.

Fluorine-19 NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds due to the wide chemical shift range of the ¹⁹F nucleus. numberanalytics.com Computational prediction of ¹⁹F NMR chemical shifts, in conjunction with proton and carbon NMR, would be invaluable for the structural elucidation of this compound.

Conformational analysis of fluorinated nucleoside analogues has been successfully performed using a combination of NMR spectroscopy and DFT calculations. nih.gov A similar integrated approach for this compound would allow for the determination of the preferred conformations in solution and the energetic barriers between them. This is particularly important given the flexibility of the ethyl chain and the steric and electronic influences of the substituents.

The prediction of spectroscopic properties can also be enhanced by machine learning approaches, where electronic descriptors obtained from low-cost DFT methods are used to model absorption spectra. nih.gov

Density Functional Theory (DFT) Studies on Transition States and Reaction Energetics

DFT is a widely used computational method for investigating reaction mechanisms, locating transition states, and calculating reaction energetics.

The transition states of 1,3-dipolar cycloadditions of phenyl azide with various dipolarophiles have been extensively studied using DFT. acs.orgnih.govacs.org These studies have revealed that the reactions are concerted with asynchronous transition states and that distortion/interaction analysis can provide insights into reactivities and regioselectivities. acs.orgnih.govacs.org For this compound, DFT calculations could be used to model its cycloaddition reactions, predicting the activation energies and the structures of the transition states. The electron-withdrawing trifluoromethyl group is expected to influence the energetics of these reactions.

DFT calculations have also been used to study the decomposition of organic azides to form nitrenes. researchgate.net The mechanisms of nitrene addition to C-H bonds and the energetics of these processes have been deciphered using B3LYP and MP2 methods. researchgate.net Such studies on this compound would be crucial for understanding its thermal and photochemical reactivity.

The effect of substituents on the activation temperature of aryl azides has been investigated both computationally and experimentally, showing that DFT calculations can be a good predictor of the activation energy for nitrene formation. nih.gov This approach would be directly applicable to understanding the stability of this compound and the conditions required for its conversion to the corresponding nitrene.

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Azide Reactivity

| Study Type | Functional | Basis Set | Application |

| Cycloaddition | M06-2X | 6-311+G(d,p) | Locating transition states of phenyl azide with enamines. acs.orgnih.gov |

| Nitrene Formation | B3LYP | 6-311++G(d,p) | Deciphering energetics and mechanisms of nitrene reactions. researchgate.net |

| Activation Energy | B3LYP | 6-311G(d) | Calculating bond-cleavage energy for nitrene formation in substituted aryl azides. nih.gov |

| Vibrational Spectra | B3LYP | Multiple (e.g., 6-311++G(df,pd)) | Studying Fermi resonances in aryl azides. chemrxiv.orgacs.org |

Chemoinformatics and QSAR Approaches for Analog Design

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for the rational design of new molecules with desired properties. While no specific QSAR models for this compound are reported, the principles can be applied to design analogs with tailored reactivity or biological activity.

3D-QSAR studies have been successfully applied to triazole-bearing compounds to develop pharmacophore models and rationalize their biological activity. nih.gov These studies use computational techniques to correlate the 3D structure of molecules with their activity, providing insights for the design of more potent compounds. nih.gov For this compound, if a particular biological activity were identified, QSAR models could be built by synthesizing and testing a series of analogs with variations in the phenyl and trifluoromethyl groups.

QSAR studies have also been used to predict the toxicity of various classes of organic compounds, including nitroaromatics. nih.gov Such models often use descriptors related to hydrophobicity, electronic properties, and molecular size to predict toxic effects. nih.gov This approach could be used to assess the potential environmental or biological risks of this compound and its derivatives.

The design of new bioorthogonal reagents is an area where computational methods are heavily utilized. nih.gov For example, the reactivity of strained alkynes in cycloadditions with azides has been optimized using distortion/interaction analysis. nih.gov Similar computational screening of analogs of this compound could lead to the discovery of new chemical probes with enhanced reactivity or selectivity. The introduction of fluorinated groups is a common strategy in medicinal chemistry, and fluoroalkyl azides are becoming increasingly important building blocks. sigmaaldrich.com

Future Directions and Emerging Research Avenues for 2,2,2 Trifluoro 1 Phenylethyl Azide

Integration into Automated Synthesis Platforms and Continuous Flow Chemistry

The synthesis of organic azides, particularly those with the potential for thermal instability, is an area ripe for the application of modern synthesis technologies. researchgate.net Automated synthesis platforms and continuous flow chemistry offer significant advantages in terms of safety, reproducibility, and scalability. acs.org For a compound like 2,2,2-Trifluoro-1-phenylethyl azide (B81097), these technologies hold the key to unlocking its full potential.

Continuous flow systems, by their nature, handle only small volumes of reactants at any given time, which significantly mitigates the risks associated with potentially energetic compounds like azides. researchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor can lead to higher yields and purities compared to traditional batch processes. researchgate.net Furthermore, the integration of in-line purification and analysis techniques can streamline the entire synthetic workflow, making it more efficient. acs.org

The table below illustrates a representative example of how continuous flow technology has been applied to the synthesis of a benzylic azide, highlighting the potential for high efficiency and safety.

| Parameter | Value | Reference |

| Reactant 1 | 3,5-bis-(trifluoromethyl)benzyl chloride | researchgate.net |

| Reactant 2 | Sodium azide | researchgate.net |

| Solvent System | DMSO/H₂O | researchgate.net |

| Reactor Type | Microcapillary tube reactor | researchgate.net |

| Temperature | 40 °C | researchgate.net |

| Residence Time | < 3 hours | researchgate.net |

| Yield | 94% | researchgate.net |

This data is for the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene and is presented as a representative example of continuous flow azidation of a benzylic halide.

The development of automated platforms for the synthesis of a library of compounds based on the 2,2,2-Trifluoro-1-phenylethyl azide scaffold is a logical next step. Such platforms would enable the rapid generation of analogues for high-throughput screening in drug discovery programs.

Development of Novel Catalytic Systems for Trifluoromethylated Azide Transformations

The azide group in this compound is a gateway to a vast chemical space. While click chemistry is a powerful tool, the development of novel catalytic systems for other transformations of this moiety is a key area of future research. Of particular interest is the development of catalysts for asymmetric transformations, which would allow for the synthesis of enantiomerically pure compounds, a critical consideration in drug development. rsc.org

Recent advances in catalysis have demonstrated the potential for highly enantioselective synthesis of chiral azides. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction. For a substrate like this compound, which possesses a stereocenter at the carbon bearing the azide and phenyl groups, the development of catalytic systems that can selectively produce one enantiomer over the other would be a significant breakthrough.

The following table presents a conceptual overview of potential catalytic systems that could be explored for the asymmetric transformation of trifluoromethylated azides.

| Catalytic System | Transformation | Potential Advantages |

| Chiral Rhodium(II) Catalysts | C-H Amination | Access to complex nitrogen-containing heterocycles. nih.gov |

| Chiral Copper Catalysts | Asymmetric Azide-Alkyne Cycloaddition | Enantioselective formation of chiral triazoles. |

| Chiral Lewis Acids | Azido-functionalization of alkenes | Enantioselective introduction of the azido-trifluoromethyl motif. |

| Biocatalysts (e.g., engineered enzymes) | Enantioselective azidation | "Green" and highly selective synthetic routes. acs.org |

Exploration of New Reactivity Modalities (e.g., Electro- and Photocatalysis)

Electro- and photocatalysis are rapidly emerging as powerful tools in organic synthesis, offering unique reactivity pathways that are often inaccessible through traditional thermal methods. sigmaaldrich.com For this compound, these modalities could unlock novel transformations and provide access to new classes of compounds.

Photoredox catalysis, in particular, has shown great promise for the functionalization of alkenes with trifluoromethyl and azide groups. nih.gov This approach typically involves the generation of a trifluoromethyl radical from a suitable precursor, which then adds to an alkene. The resulting radical intermediate can then be trapped by an azide source. Applying this methodology to reactions involving this compound could lead to the development of new carbon-carbon and carbon-nitrogen bond-forming reactions.

The table below summarizes a representative example of a photoredox-catalyzed azidotrifluoromethylation of an alkene.

| Parameter | Value | Reference |

| Alkene | Styrene (B11656) | nih.gov |

| CF₃ Source | Umemoto's reagent | nih.gov |

| Azide Source | Trimethylsilyl (B98337) azide (TMSN₃) | nih.gov |

| Photocatalyst | [Ru(bpy)₃(PF₆)₂] | nih.gov |

| Light Source | Visible light | nih.gov |

| Product | β-trifluoromethylated azide | nih.gov |

This data is for a general photoredox-catalyzed azidotrifluoromethylation and serves as an example of the potential reactivity modalities.

Electrocatalysis offers another avenue for exploring new reactivity. The electrochemical reduction or oxidation of this compound could generate reactive intermediates that could participate in a variety of synthetic transformations.

Design of Next-Generation Fluorinated Building Blocks with Enhanced Reactivity or Selectivity

While this compound is a valuable building block in its own right, it can also serve as a platform for the design and synthesis of next-generation fluorinated building blocks with enhanced reactivity or selectivity. nih.gov The strategic modification of the phenyl ring or the introduction of additional functional groups could lead to new compounds with tailored properties for specific applications in medicinal chemistry and materials science. researchgate.net

For example, the introduction of ortho-directing groups on the phenyl ring could allow for selective C-H functionalization, leading to the synthesis of highly substituted aromatic compounds. Similarly, the conversion of the azide group into other functionalities, such as amines or triazoles, can generate a diverse range of new building blocks. rsc.org

The following table provides examples of how fluorinated building blocks are designed to modulate molecular properties for drug discovery.

| Building Block Modification | Desired Property Enhancement | Potential Application |

| Introduction of electron-withdrawing groups on the phenyl ring | Increased acidity of benzylic C-H, altered reactivity | Novel catalytic transformations |

| Introduction of coordinating groups | Chelation-assisted catalysis | Enhanced selectivity in metal-catalyzed reactions |

| Conversion to chiral amines | Access to enantiopure ligands and catalysts | Asymmetric synthesis |

| Synthesis of triazole derivatives via click chemistry | Bioisosteric replacement, improved pharmacokinetic properties | Drug discovery |

The continued exploration of the chemistry of this compound and its derivatives will undoubtedly lead to the discovery of new reactions and the development of novel fluorinated compounds with significant potential to impact a wide range of scientific disciplines.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2,2,2-Trifluoro-1-phenylethyl azide, and how can its purity and structure be validated?

- Methodology :

-

Synthesis : A common route involves nucleophilic substitution of a trifluoro-phenylethyl bromide or iodide precursor with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) under reflux. The trifluoromethyl group may stabilize intermediates via electron-withdrawing effects, but reaction kinetics should be monitored due to potential steric hindrance.

-

Characterization :

-

NMR Spectroscopy : ¹⁹F NMR (expected δ ~ -60 to -70 ppm for CF₃) and ¹H NMR (phenyl protons δ ~7.2–7.8 ppm; ethyl CH₂ adjacent to CF₃ δ ~3.5–4.0 ppm).

-

IR Spectroscopy : Confirm the azide stretch (~2100–2200 cm⁻¹).

-

X-ray Crystallography : Use SHELX software for structure refinement . For example, SHELXL can resolve disorder in the CF₃ group or azide moiety.

- Data Table :

| Technique | Key Peaks/Parameters | Expected Outcomes |

|---|---|---|

| ¹⁹F NMR | δ -65 ppm (CF₃) | Confirms CF₃ presence |

| IR | ~2120 cm⁻¹ (N₃⁻) | Validates azide group |

| XRD | R-factor < 0.05 | Resolves spatial arrangement |

Q. How should thermal instability and safety risks of this compound be managed during synthesis?

- Methodology :

- Low-Temperature Synthesis : Conduct reactions below 0°C to minimize decomposition. Similar trifluoromethylated compounds (e.g., 2,3,6-Trifluorobenzaldehyde) are stored at 0–6°C , suggesting cold-chain protocols.

- Inert Atmosphere : Use nitrogen/argon to prevent moisture-induced side reactions.

- Small-Scale Batches : Limit reaction scales to reduce explosion hazards.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Huisgen cycloadditions?

- Methodology :

-

DFT Calculations : Optimize transition states for azide-alkyne cycloadditions. The CF₃ group’s electron-withdrawing nature may lower activation energy by stabilizing electron-deficient intermediates.

-

Solvent Effects : Use COSMO-RS to model solvent polarity’s impact on reaction rates. Polar solvents (e.g., DMSO) may enhance azide electrophilicity.

- Data Contradiction Analysis :

-

If experimental reaction yields conflict with computational predictions, re-evaluate solvent parameters or consider competing pathways (e.g., dimerization).

Q. How can discrepancies in NMR data for this compound be resolved?

- Methodology :

-

2D NMR Techniques : HSQC and HMBC can assign overlapping signals (e.g., distinguishing CH₂ protons adjacent to CF₃ from phenyl protons).

-

Reference Compounds : Compare with shifts of analogous compounds (e.g., 3-(Trifluoromethyl)phenethylamine, δ 7.3–7.6 ppm for aromatic protons ).

- Data Table :

| Proton Environment | Expected δ (ppm) | Notes |

|---|---|---|

| Phenyl (ortho) | 7.4–7.6 | Deshielded by CF₃ |

| CH₂ (CF₃-adjacent) | 3.8–4.2 | Split due to coupling |

Q. What crystallographic challenges arise in resolving the structure of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.